molecular formula C11H12FNO B13500282 N-[(1r,3r)-3-fluorocyclobutyl]benzamide

N-[(1r,3r)-3-fluorocyclobutyl]benzamide

Cat. No.: B13500282
M. Wt: 193.22 g/mol
InChI Key: REPGJIWALBRGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1r,3r)-3-Fluorocyclobutyl]benzamide is a fluorinated benzamide derivative characterized by a cyclobutyl ring substituted with fluorine at the 3-position. The (1r,3r) stereochemistry introduces spatial constraints that influence molecular conformation, solubility, and biological interactions.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

N-(3-fluorocyclobutyl)benzamide

InChI

InChI=1S/C11H12FNO/c12-9-6-10(7-9)13-11(14)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)

InChI Key

REPGJIWALBRGBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-fluorocyclobutyl]benzamide typically involves the reaction of 3-fluorocyclobutanone with benzamide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-fluorocyclobutyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .

Scientific Research Applications

N-[(1r,3r)-3-fluorocyclobutyl]benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-fluorocyclobutyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Compound Name Core Structure Modifications Key Data Reference
3-Fluoro-N-(1-phenylpropyl)benzamide (3m) Fluorobenzamide + phenylpropyl substituent Yield: 41%; Rf = 0.33 (1:4 EtOAc–petrol); amorphous orange solid
3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide Difluorobenzamide + pyridyl group Crystallographic R factor: 0.057; σ(C–C) = 0.003 Å; single-crystal structure
N-[(1R,3R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide Bicyclohexane + difluoro substituents Structural complexity; potential enhanced hydrophobicity
3-fluoro-N-[(1R,3S)-3-(1H-tetrazol-5-yl)-2,3-dihydro-1H-inden-1-yl]benzamide Tetrazolyl + indenyl group Bioisosteric tetrazolyl enhances bioavailability
  • Cyclobutyl vs. Phenylpropyl/Pyridyl Groups : The cyclobutyl ring in the target compound introduces steric strain and reduced conformational flexibility compared to the phenylpropyl (3m) or pyridyl (10) substituents. This strain may enhance reactivity in synthetic pathways or alter binding kinetics in biological systems.
  • Fluorine Position: Monofluorination on the cyclobutyl ring (target) contrasts with difluoro (14) or trifluoromethyl (7) groups in analogs. Fluorine’s electronegativity impacts polarity and metabolic stability, with cyclobutyl-F likely offering intermediate lipophilicity compared to aromatic-F derivatives (e.g., 3m).

Physicochemical Property Analysis

Property N-[(1r,3r)-3-Fluorocyclobutyl]benzamide (Inferred) 3-Fluoro-N-(1-phenylpropyl)benzamide (3m) 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide (10)
Molecular Weight ~235 g/mol 318.3 g/mol 343.3 g/mol
Polarity Moderate (cyclobutyl-F) Low (phenylpropyl) Moderate (pyridyl)
Crystallinity Likely amorphous Amorphous Crystalline (R factor: 0.057)
Solubility Moderate in organic solvents High in non-polar solvents Moderate in polar aprotic solvents

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.